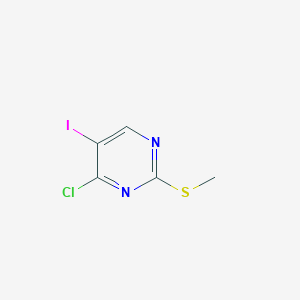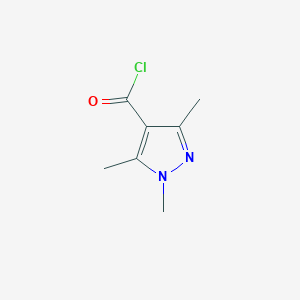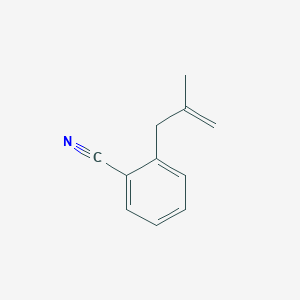
3-(2-Cyanophenyl)-2-methyl-1-propene
カタログ番号 B1315612
CAS番号:
97780-98-8
分子量: 157.21 g/mol
InChIキー: GBDRLTMHKWOQSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents used, the conditions under which the reaction is carried out, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .科学的研究の応用
-
Synthesis of Multi-Substituted Pyrrole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition reaction with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .
- Methods of Application: The reaction occurs selectively on the less polar 4-position ene bond .
- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
-
Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .
- Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .
- Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .
-
Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: A novel series of 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .
- Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .
- Results or Outcomes: The results of these studies are not provided in the summary .
-
Synthesis of Multi-Substituted Pyrrole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .
- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
-
Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .
- Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .
- Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .
-
Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .
- Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .
- Results or Outcomes: The results of these studies are not provided in the summary .
-
Synthesis of Multi-Substituted Pyrrole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .
- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
-
Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .
- Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .
- Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .
-
Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .
- Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .
- Results or Outcomes: The results of these studies are not provided in the summary .
Safety And Hazards
特性
IUPAC Name |
2-(2-methylprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDRLTMHKWOQSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539948 |
Source


|
| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanophenyl)-2-methyl-1-propene | |
CAS RN |
97780-98-8 |
Source


|
| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(furan-3-yl)-N-methylmethanamine
23008-21-1
N-ethylcyclopropanamine
26389-72-0
3-(Hydroxymethyl)benzaldehyde
52010-98-7
[3-(Trifluoromethyl)phenoxy]acetyl chloride
85630-83-7

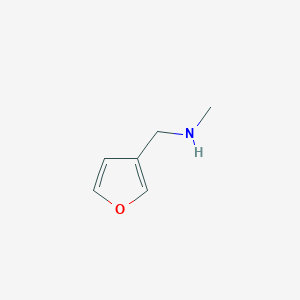
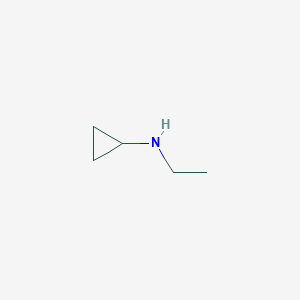
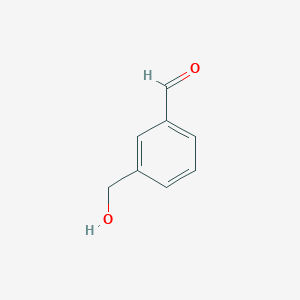
![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
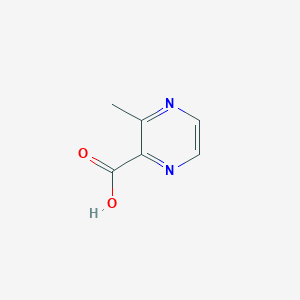
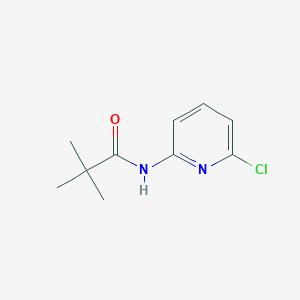
![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
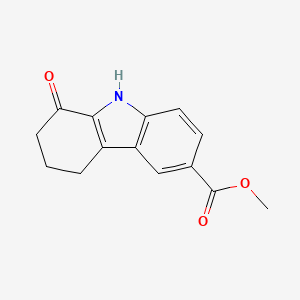
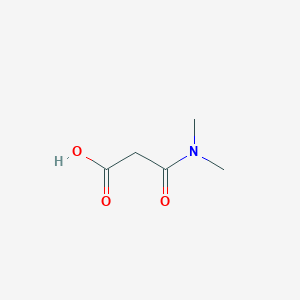
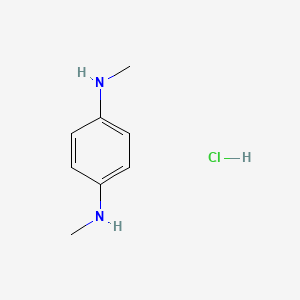
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)
